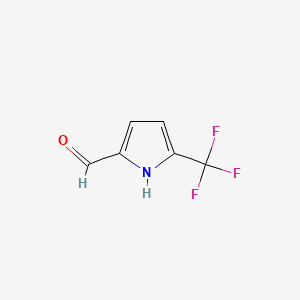
5-(Trifluorometil)-1H-pirrol-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development. It can be used to design molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group onto a pyrrole ring. One common method is the trifluoromethylation of a pyrrole derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the trifluoromethylated product.
Industrial Production Methods: In an industrial setting, the production of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde may involve continuous flow processes to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is primarily influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)-2-pyrrolecarboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrole-2-methanol
- 5-(Trifluoromethyl)-1H-pyrrole-2-thiol
Comparison: Compared to similar compounds, 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block for various applications.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJMCJVUKNFEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-[1,3,5]Triazepino[1,2-a]benzimidazole,4,5-dihydro-(9CI)](/img/new.no-structure.jpg)
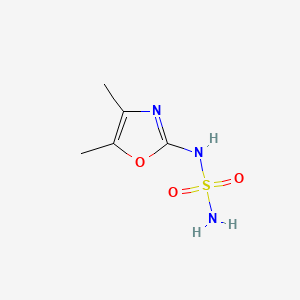
![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)
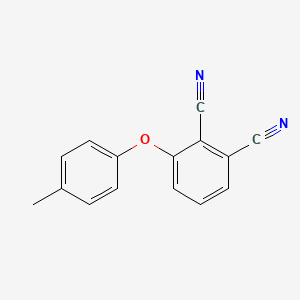
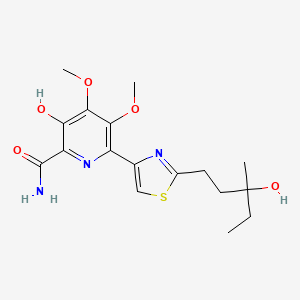
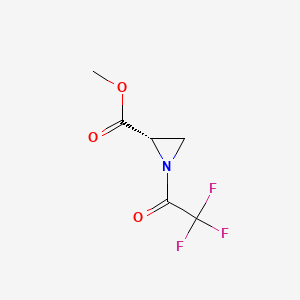
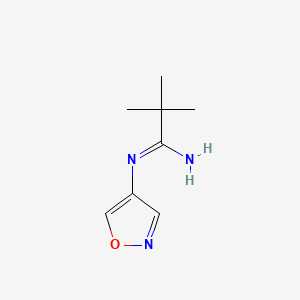
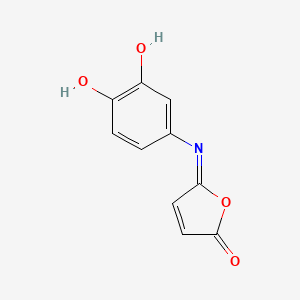
![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

